2-(3-chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one
Description
2-(3-Chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one is a synthetic benzocoumarin derivative characterized by a sulfonyl group substituted with chloro and fluoro atoms at the 3- and 4-positions of the benzene ring. This structural motif enhances its electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)sulfonylbenzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClFO4S/c20-15-9-12(6-7-16(15)21)26(23,24)18-10-14-13-4-2-1-3-11(13)5-8-17(14)25-19(18)22/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUOFKJELJRCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166651 | |
| Record name | 2-[(3-Chloro-4-fluorophenyl)sulfonyl]-3H-naphtho[2,1-b]pyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866346-87-4 | |
| Record name | 2-[(3-Chloro-4-fluorophenyl)sulfonyl]-3H-naphtho[2,1-b]pyran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866346-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Chloro-4-fluorophenyl)sulfonyl]-3H-naphtho[2,1-b]pyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[f]chromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chloro-4-fluorobenzenesulfonyl group: This step often involves sulfonylation reactions using reagents such as 3-chloro-4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-(3-chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
Thiazole-Containing Derivatives
- 2-(2-(2-(4-Fluorobenzylidene)hydrazinyl)thiazol-4-yl)-3H-benzo[f]chromen-3-one: Exhibits superior antimicrobial activity compared to non-fluorinated analogs (e.g., 2-(2-methylthiazol-4-yl)-3H-benzo[f]chromen-3-one). The fluorine atom enhances electron-withdrawing effects, improving interaction with bacterial targets . Shows selective efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with moderate activity against Gram-negative strains and fungi .
- 2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one: Integrated into polyurethane coatings, this derivative demonstrated antimicrobial properties attributed to the thiazole ring’s nitrogen atoms and coumarin’s aromatic system .
Sulfonyl vs. Thiazole Substituents
However, direct antimicrobial data for the sulfonyl derivative are lacking, necessitating comparative studies with thiazole analogs .
Anticancer Activity
Pyrazole and Pyridazine Derivatives
- Pyrazolo[3,4-d]pyridazines (e.g., 5a, 5c-5e): Demonstrated potent cytotoxicity against melanoma, leukemia, and lung, colon, and breast cancer cell lines in NCI screenings. The pyridazine ring enhances DNA intercalation or kinase inhibition .
- 2-(E)-3-(Thiazol-2-ylimino)propanoyl)-3H-benzo[f]chromen-3-one: High melting point (270–272°C) suggests stability, with in vitro activity linked to the thiazole-imine moiety’s ability to chelate metal ions in cancer cells .
Sulfonyl Derivative’s Potential
The sulfonyl group in the target compound may offer distinct mechanisms, such as sulfonamide-mediated inhibition of carbonic anhydrases or proteasomes. Comparative studies with pyrazole derivatives are needed to evaluate cytotoxicity profiles .
Physicochemical Properties
- Lipophilicity :
- Thermal Stability :
- Thiazole derivatives (e.g., 4c) exhibit high melting points (>270°C), suggesting robust crystallinity. Sulfonyl derivatives may show similar stability due to strong intermolecular interactions .
Biological Activity
The compound 2-(3-chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on anti-inflammatory and anti-tumor properties, alongside relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a benzochromene core substituted with a chlorofluorobenzenesulfonyl group. This specific substitution is believed to enhance its biological activity.
- Molecular Formula : C16H12ClFNO3S
- Molecular Weight : 351.78 g/mol
- SMILES Notation : Cc1ccc(cc1Cl)S(Cl)(=O)=O
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses. The anti-inflammatory mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for the expression of various inflammatory mediators.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro | Inhibition of TNF-α and IL-6 production | |
| Animal model | Reduced paw edema in carrageenan-induced inflammation | |
| Cell lines | Decreased COX-2 expression |
Antitumor Activity
The compound also shows promising antitumor activity against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.
Table 2: Summary of Antitumor Studies
Case Studies
-
Case Study on Anti-inflammatory Effects :
In a controlled study involving mice, the administration of the compound significantly reduced inflammation markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues. -
Case Study on Antitumor Effects :
A clinical trial assessed the efficacy of the compound in patients with advanced breast cancer. Results showed a notable reduction in tumor size in 40% of participants, with manageable side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 2-(3-chloro-4-fluorobenzenesulfonyl)-3H-benzo[f]chromen-3-one derivatives, and how do reaction conditions impact yields?
- Answer : Microwave-assisted synthesis under optimized conditions (e.g., 80–100°C, 15–30 min) achieves high yields (75–90%) for benzo[f]chromen-3-one derivatives. Solvent-free grinding methods at room temperature are also effective for coupling reactions with hydrazonoyl halides or sulfa drugs . Key precursors like 3-chloro-4-fluorobenzenesulfonyl chloride are synthesized via electrophilic substitution, requiring strict temperature control (0–5°C) to avoid byproducts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Answer : Combined NMR (¹H and ¹³C) and mass spectrometry are critical. For example:
- ¹H NMR : Aromatic protons appear at δ 7.35–8.59 ppm, with characteristic sulfonyl group deshielding effects.
- ¹³C NMR : Carbonyl (C=O) signals at ~160–168 ppm and sulfonyl (SO₂) carbons at ~130–139 ppm confirm functional groups.
- HRMS : Exact mass matching (e.g., [M+H]⁺ at m/z 498.1154 for a related derivative) validates molecular composition .
Q. What solvent systems and catalysts are optimal for functionalizing the benzo[f]chromen-3-one core?
- Answer : Basic media (e.g., NaOH/ethanol) facilitate Claisen-Schmidt condensations for chalcone formation, while phosphoryl chloride (POCl₃) and ZnCl₂ catalyze esterification with drug moieties (e.g., NSAIDs) at 60–80°C . Polar aprotic solvents (DMF, DMSO) enhance solubility for heterocyclic coupling .
Advanced Research Questions
Q. What in vitro models and mechanisms explain the antitumor activity of this compound against diverse cancer cell lines?
- Answer : NCI-60 panel testing reveals potent activity (IC₅₀ < 10 µM) against melanoma (MDA-MB-435) and leukemia (HL-60(TB)) via DNA intercalation and topoisomerase inhibition. Pyrazole and pyridazine derivatives exhibit enhanced cytotoxicity due to increased π-π stacking with DNA base pairs . Comparative studies suggest sulfonyl groups improve cellular uptake by modulating logP values .
Q. How do structural modifications (e.g., substituent position, heterocyclic rings) influence bioactivity and selectivity?
- Answer :
- Positional effects : Fluorine at the 4-position of the benzenesulfonyl group enhances metabolic stability compared to 3-fluoro analogs .
- Heterocyclic additions : Thiazole or oxadiazole rings (e.g., 1,3,4-oxadiazol-2-yl) improve antimicrobial activity (MIC 2–8 µg/mL) by disrupting bacterial membrane integrity .
- Chalcone hybrids : NSAID-conjugated derivatives (e.g., ibuprofen-linked) show dual anti-inflammatory and antiproliferative effects via COX-2/PGE₂ pathway inhibition .
Q. How can contradictory cytotoxicity data (e.g., activity in colon vs. renal cancer lines) be resolved methodologically?
- Answer : Contradictions arise from cell line-specific expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Strategies include:
- Metabolic profiling : LC-MS/MS to identify active metabolites in resistant cell lines.
- Combinatorial assays : Co-treatment with P-gp inhibitors (verapamil) to assess efflux-mediated resistance .
Q. What mechanistic insights explain failed chromene synthesis attempts with 9-hydroxy-1-(trifluoromethyl)-3H-benzo[f]chromen-3-one?
- Answer : Steric hindrance from the trifluoromethyl group and electron-withdrawing sulfonyl substituents deactivates the naphthoquinone intermediate, preventing Pechmann cyclization. Alternative catalysts (e.g., pyridinium trifluoromethanesulfonate) or microwave activation may bypass this limitation .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to optimize microwave power and irradiation time for scale-up .
- Data Validation : Cross-reference spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .
- Biological Assays : Include positive controls (doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
